molecular formula C14H12N2O4 B12451393 N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

Cat. No.: B12451393
M. Wt: 272.26 g/mol
InChI Key: QRHZWNUTPGHNKT-UHFFFAOYSA-N
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Description

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is an organic compound that features a benzamide core linked to a trihydroxyphenyl group through a methyleneamino bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. For instance, the reaction can be facilitated by using a base such as triethylamine in a solvent like ethanol, followed by refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups enhances its antioxidant potential, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)

InChI Key

QRHZWNUTPGHNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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